Welcome to the BenchChem Online Store!
molecular formula C6H8O6S B1581807 Carboxymethylmercaptosuccinic acid CAS No. 99-68-3

Carboxymethylmercaptosuccinic acid

Cat. No. B1581807
M. Wt: 208.19 g/mol
InChI Key: JPHVSDWIWBDHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05362412

Procedure details

A solution of 180 g (10 mol) of water and 98 g (1.0 mol) of maleic anhydride was heated to 40° C. To this solution was added 92 g (1.0 mol) of thioglycolic acid and the reaction mixture was heated to 90° C. with stirring. After three (3) hours at 90° C., the water was evaporated off under reduced pressure. The resulting molten product was cast and ground prior to use.
Name
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]1(=[O:8])[O:7][C:5](=[O:6])[CH:4]=[CH:3]1.[C:9]([OH:13])(=[O:12])[CH2:10][SH:11]>>[C:9]([CH2:10][S:11][CH:3]([CH2:4][C:5]([OH:1])=[O:6])[C:2]([OH:7])=[O:8])([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
O
Name
Quantity
98 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
92 g
Type
reactant
Smiles
C(CS)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After three (3) hours at 90° C., the water was evaporated off under reduced pressure

Outcomes

Product
Name
Type
Smiles
C(=O)(O)CSC(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.